(3-Methyl-1,2-oxazol-5-YL)methanol; acetic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methyl-1,2-oxazol-5-yl)methanol, acetic acid typically involves the reaction of 3-methyl-1,2-oxazole with formaldehyde and acetic acid under controlled conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
(3-Methyl-1,2-oxazol-5-yl)methanol, acetic acid undergoes various chemical reactions, including:
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride
Substitution: Various halogenating agents
Major Products Formed
Oxidation: Formation of a carbonyl compound
Reduction: Formation of an alcohol
Substitution: Formation of substituted oxazole derivatives
Scientific Research Applications
(3-Methyl-1,2-oxazol-5-yl)methanol, acetic acid has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of (3-Methyl-1,2-oxazol-5-yl)methanol, acetic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
(3-Methylisoxazol-5-yl)methanol: Similar in structure but differs in the position of the functional groups.
(3-Methoxy-1,2-oxazol-5-yl)methanol: Contains a methoxy group instead of a methyl group.
Uniqueness
(3-Methyl-1,2-oxazol-5-yl)methanol, acetic acid is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C7H11NO4 |
---|---|
Molecular Weight |
173.17 g/mol |
IUPAC Name |
acetic acid;(3-methyl-1,2-oxazol-5-yl)methanol |
InChI |
InChI=1S/C5H7NO2.C2H4O2/c1-4-2-5(3-7)8-6-4;1-2(3)4/h2,7H,3H2,1H3;1H3,(H,3,4) |
InChI Key |
HCCOXJMKOMWSMM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=C1)CO.CC(=O)O |
Origin of Product |
United States |
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